4-[[[7-(Benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol
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Overview
Description
4-[[[7-(Benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol is a complex organic compound known for its potential therapeutic applications. This compound is part of a class of molecules that inhibit cyclin-dependent protein kinases (CDKs), particularly CDK12 and CDK13 . These kinases play a crucial role in regulating the cell cycle, making this compound a significant candidate for cancer treatment and other proliferative disorders .
Preparation Methods
The synthesis of 4-[[[7-(Benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol involves multiple steps. . The final step involves the attachment of the piperidin-3-ol moiety. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[[[7-(Benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in inhibiting CDKs, which are crucial for cell cycle regulation.
Industry: May be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects by selectively inhibiting CDK12 and CDK13 . These kinases are involved in the regulation of transcription and RNA processing. By inhibiting these kinases, the compound disrupts the cell cycle, leading to the suppression of cell proliferation. Additionally, it acts as a selective Cyclin K degrader, enhancing its cellular potency and selectivity .
Comparison with Similar Compounds
Similar compounds include other CDK inhibitors such as:
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibition properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Also target CDKs and have shown significant cytotoxic activities. What sets 4-[[[7-(Benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol apart is its selectivity for CDK12 and CDK13, as well as its dual role as a Cyclin K degrader.
Properties
Molecular Formula |
C22H30N6O |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol |
InChI |
InChI=1S/C22H30N6O/c1-15(2)18-13-26-28-21(25-11-16-6-4-3-5-7-16)10-20(27-22(18)28)24-12-17-8-9-23-14-19(17)29/h3-7,10,13,15,17,19,23,25,29H,8-9,11-12,14H2,1-2H3,(H,24,27) |
InChI Key |
YCVGLKWJKIKVBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCC4CCNCC4O |
Origin of Product |
United States |
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